3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC14798946
Molecular Formula: C22H19BrO3
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19BrO3 |
|---|---|
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-butyl-9-methylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C22H19BrO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3 |
| Standard InChI Key | LNOMTSQDNZRXRX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Introduction
The chemical compound 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic aromatic organic molecule. It belongs to the class of furochromenes, which are fused-ring systems combining a furan ring and a chromene moiety. These compounds are often of interest due to their biological activity and potential applications in medicinal chemistry.
The specific structure of this compound includes:
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A 4-bromophenyl group attached at the 3rd position.
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A butyl chain at the 5th position.
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A methyl group at the 9th position.
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A fused furan-chromene backbone, which contributes to its rigidity and electronic properties.
Structural Characteristics
The molecular formula for this compound is . Its structure features:
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A planar aromatic system due to the conjugation between the furan and chromene rings.
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The presence of a bromine atom in the phenyl group, which enhances its halogen bonding potential and may influence biological interactions.
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Substituents (butyl and methyl groups) that modify its hydrophobicity and steric profile.
Synthesis Pathways
While no direct synthesis pathway for this specific compound is available in the provided data, related compounds in the furochromene family are commonly synthesized through:
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Cyclization Reactions: Using substituted coumarins or chromones as precursors, followed by reactions with furanyl derivatives.
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Pechmann Condensation: A reaction between phenols and β-ketoesters under acidic conditions, leading to chromene derivatives.
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Halogenation and Alkylation: Introduction of bromine atoms or alkyl groups post-cyclization using reagents like bromine or alkyl halides.
Potential Applications
Compounds with similar structures have been studied for various biological activities:
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Antimicrobial Properties: Halogenated aromatic compounds often exhibit strong antibacterial or antifungal activities due to their ability to disrupt microbial cell membranes .
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Anticancer Activity: Furochromenes have been explored as antiproliferative agents targeting cancer cells through mechanisms like apoptosis induction or enzyme inhibition .
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Antioxidant Potential: The conjugated system in furochromenes can scavenge free radicals, making them candidates for antioxidant therapies.
Biological Implications
Furochromenes with bromophenyl substituents have shown promise in pharmacological studies:
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Binding Affinity: Bromine atoms enhance binding interactions with biological targets via halogen bonding.
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Hydrophobic Interactions: The butyl chain increases lipophilicity, potentially improving cell membrane permeability.
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Electron Donor/Acceptor Properties: The aromatic system facilitates interactions with enzymes or receptors involved in oxidative stress pathways.
Research Gaps
Despite the potential applications, detailed studies on this specific compound are lacking:
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Biological Activity Screening: No experimental data on antimicrobial, anticancer, or antioxidant activity for this exact molecule.
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Toxicity Studies: Information on cytotoxicity or environmental impact is unavailable.
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Synthetic Optimization: Efficient and scalable synthetic routes remain unexplored.
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